molecular formula C17H12Cl3N3O2S2 B11198132 2-(4-chlorophenoxy)-N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

2-(4-chlorophenoxy)-N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11198132
M. Wt: 460.8 g/mol
InChI Key: FXBHVMPYTPOJDN-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of chlorinated phenyl groups, a thiadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazide derivatives with chlorinated phenyl compounds under controlled conditions.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of the intermediate with 4-chlorophenol in the presence of a suitable base.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: A plant growth regulator with a similar chlorophenoxy group.

    Difenoconazole: A fungicide with a similar thiadiazole ring structure.

Uniqueness

2-(4-CHLOROPHENOXY)-N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H12Cl3N3O2S2

Molecular Weight

460.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H12Cl3N3O2S2/c18-11-2-4-12(5-3-11)25-8-15(24)21-16-22-23-17(27-16)26-9-10-1-6-13(19)14(20)7-10/h1-7H,8-9H2,(H,21,22,24)

InChI Key

FXBHVMPYTPOJDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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